Molybdenum,bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kS,kS']dioxodi-m-thioxodi-,(Mo-Mo)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum is a complex organomolybdenum compound with the chemical formula C32H68Mo2O6P2S6 . It is known for its unique structure and properties, making it a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum typically involves the reaction of molybdenum compounds with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum oxides, while reduction reactions may produce different molybdenum complexes .
Wissenschaftliche Forschungsanwendungen
Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum involves its interaction with molecular targets and pathways . It acts as a catalyst by facilitating the transfer of electrons and promoting specific chemical reactions. The compound’s structure allows it to interact with various substrates, enhancing reaction rates and efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Molybdenum di(2-ethylhexyl)phosphorodithioate
- Bis(O,O-bis(2-ethylhexyl) phosphorodithioato-S,S’)dioxo di-mu-thioxodi-Molybdenum
Uniqueness
Bis[O,O-bis(2-ethylhexyl) dithiophosphorato-S,S’]dioxodi-mu-thioxodimolybdenum stands out due to its unique structure and properties, which make it more effective in certain applications compared to similar compounds . Its stability, reactivity, and ability to act as a catalyst in various reactions highlight its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
68958-92-9 |
---|---|
Molekularformel |
C16H34MoO2PS2- |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane;molybdenum |
InChI |
InChI=1S/C16H35O2PS2.Mo/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,20,21);/p-1 |
InChI-Schlüssel |
ZHTPABLAYFXOEC-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].[Mo] |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.